Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is a synthetic organic compound belonging to the class of chromenone derivatives. It features a complex structure characterized by a chromenone core, an ether linkage, and an ester functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of certain enzymes.
The compound can be synthesized from commercially available starting materials through multi-step organic reactions. Its synthesis and characterization have been documented in various scientific literature, highlighting its structural and functional properties.
Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is classified as:
The synthesis of ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate typically involves several key steps:
The synthesis may require optimization for yield and purity, often involving solvents and catalysts that enhance reaction efficiency while minimizing environmental impact. Industrial production processes may further streamline these methods for scalability.
The molecular formula for ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is with a molecular weight of 434.4 g/mol.
| Property | Data |
|---|---|
| IUPAC Name | ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
| InChI | InChI=1S/C25H19FO6/c1-2-29... |
| InChI Key | SFTNRGMKKWFURV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F |
This structure indicates the presence of multiple functional groups which contribute to its chemical behavior and potential reactivity.
Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions:
For oxidation, reagents such as potassium permanganate or chromium trioxide are commonly used. Reduction typically involves sodium borohydride or lithium aluminum hydride as reducing agents.
The mechanism of action for ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is believed to involve interaction with specific enzymes and receptors within biological systems. The chromenone core modulates enzyme activity, while the fluorophenyl group enhances binding affinity and specificity. This interaction can potentially influence metabolic pathways relevant to drug metabolism and therapeutic effects.
Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate appears as a solid at room temperature, with solubility varying based on solvent polarity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture, requiring appropriate storage conditions.
Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate has potential applications in medicinal chemistry, particularly in drug development as an enzyme inhibitor. Its structural features suggest it may be useful in treating conditions related to enzyme dysfunction or metabolic disorders. Further research into its biological activity could reveal additional therapeutic uses.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: